molecular formula C17H25N3O3 B5105216 N-(2-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

N-(2-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B5105216
M. Wt: 319.4 g/mol
InChI Key: XKROZYCTLNNGHJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethanediamide backbone, substituted with a 2-ethylphenyl group and a 3-(morpholin-4-yl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine and 3-(morpholin-4-yl)propylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-ethylphenylamine with an appropriate acylating agent, such as ethyl chloroformate, to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with 3-(morpholin-4-yl)propylamine under controlled conditions to form the desired product, N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-N’-[3-(piperidin-4-yl)propyl]ethanediamide
  • N-(2-ethylphenyl)-N’-[3-(pyrrolidin-4-yl)propyl]ethanediamide

Uniqueness

N-(2-ethylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-14-6-3-4-7-15(14)19-17(22)16(21)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKROZYCTLNNGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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